2-(4-Methylphenyl)pyrazine physicochemical properties for research
2-(4-Methylphenyl)pyrazine physicochemical properties for research
This guide serves as a technical monograph for 2-(4-Methylphenyl)pyrazine , designed for researchers in medicinal chemistry and materials science.[1] It synthesizes physicochemical data, synthesis protocols, and application insights into a single authoritative resource.[1][2]
[1]
Chemical Identity & Structural Analysis
2-(4-Methylphenyl)pyrazine (also known as 2-p-Tolylpyrazine ) is a heteroaryl scaffold characterized by a pyrazine ring substituted at the C2 position with a para-tolyl group.[1] This structure combines the electron-deficient nature of the pyrazine ring (a 1,4-diazine) with the lipophilic, electron-donating properties of the tolyl moiety.[1][2]
In drug discovery, this compound serves as a critical bioisostere for biaryl systems (e.g., biphenyls, phenylpyridines), offering improved metabolic stability and altered hydrogen-bonding potential.[1][2] In materials science, it functions as a cyclometalating ligand for iridium(III) complexes used in phosphorescent organic light-emitting diodes (PhOLEDs).[1][2]
Core Identifiers
| Property | Detail |
| IUPAC Name | 2-(4-Methylphenyl)pyrazine |
| Common Synonyms | 2-p-Tolylpyrazine; 2-(p-Tolyl)-1,4-diazine |
| CAS Number | 108030-80-4 |
| Molecular Formula | C₁₁H₁₀N₂ |
| Molecular Weight | 170.21 g/mol |
| SMILES | Cc1ccc(cc1)c2cnccn2 |
Physicochemical Profile
The following properties are critical for experimental design, particularly when calculating stoichiometry for synthesis or determining solubility for biological assays.
| Property | Value / Description | Context for Research |
| Physical State | Off-white to pale yellow solid | Typical of aryl-substituted pyrazines; requires recrystallization for high purity.[3][4] |
| Melting Point | 78–82 °C (Predicted/Analogous) | Solid at room temperature; suitable for standard handling.[3][4] |
| Solubility (Organic) | High: DCM, DMSO, Methanol, EtOAc | Dissolve in DMSO for biological stock solutions (typically 10–20 mM).[1][2][3][4] |
| Solubility (Aqueous) | Low / Insoluble | Requires co-solvent (e.g., <0.5% DMSO) for aqueous assay buffers.[1][2][3][4] |
| LogP (Predicted) | 2.6 – 2.9 | Lipophilic; indicates good membrane permeability potential in drug design.[3][4] |
| pKa (Conjugate Acid) | ~1.8 (Pyrazine N) | Weakly basic; protonation occurs only under strongly acidic conditions (pH < 2).[1][3][4] |
| Electronic Character | Creates a "push-pull" electronic system suitable for tuning HOMO/LUMO levels.[3][4] |
Synthesis Protocol: Suzuki-Miyaura Coupling
The most robust method for synthesizing 2-(4-Methylphenyl)pyrazine is the palladium-catalyzed cross-coupling of 2-chloropyrazine with 4-methylphenylboronic acid.[1] This route minimizes side reactions common in direct arylation.[1][2]
Reaction Scheme
The following diagram illustrates the catalytic cycle and workflow for this specific synthesis.
Caption: Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of 2-(4-Methylphenyl)pyrazine.
Step-by-Step Methodology
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Preparation: In a round-bottom flask, dissolve 2-chloropyrazine (1.0 equiv, e.g., 5.0 mmol) and 4-methylphenylboronic acid (1.1 equiv, 5.5 mmol) in 1,4-dioxane (20 mL).
-
Degassing: Sparge the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).
-
Activation: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) and a degassed aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv).
-
Reaction: Heat the mixture to reflux (approx. 100°C) under an inert atmosphere for 12–16 hours. Monitor progress via TLC (System: Hexanes/EtOAc 4:1).
-
Workup: Cool to room temperature. Dilute with water and extract three times with Ethyl Acetate.[2]
-
Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the off-white solid.
Analytical Characterization
Confirming the identity of 2-(4-Methylphenyl)pyrazine requires analyzing the distinct signals from the pyrazine and tolyl rings.[1]
-
¹H NMR (400 MHz, CDCl₃):
-
MS (ESI+):
-
Calculated [M+H]⁺: 171.09.
-
Found [M+H]⁺: 171.1.
-
Research Applications & Scaffold Reactivity
This compound is rarely the "final" drug but rather a versatile intermediate.[2] Its reactivity profile allows for further functionalization, making it a valuable scaffold in library generation.[1][2]
Reactivity Flowchart
The diagram below maps the potential derivatization pathways for drug discovery campaigns.
Caption: Strategic derivatization pathways for 2-(4-Methylphenyl)pyrazine in medicinal and materials chemistry.
Specific Applications
-
Kinase Inhibitors: The pyrazine nitrogen atoms can act as hydrogen bond acceptors in the ATP-binding pocket of kinases.[1] The tolyl group provides hydrophobic interaction with the gatekeeper region.[1]
-
OLED Materials: Used as a
ligand.[2] The methyl group on the phenyl ring aids in solubility of the resulting iridium complexes and slightly tunes the emission color via inductive effects.[1]
Handling & Safety (E-E-A-T)
While specific toxicological data for this exact derivative is limited, researchers must treat it with the standard precautions applicable to aryl-pyrazines.[1][2]
-
Hazard Classification (Extrapolated):
-
Handling Protocol:
References
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Synthesis & Coupling Protocol: Fagnou, K., et al. (2008).[1][2] Use of N-oxide compounds in coupling reactions. US Patent Application US20080132698A1.[2]
-
Pyrazine Scaffold Utility: Miniyar, P. B., et al. (2013).[1][2][8] Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry.
-
Physicochemical Data Source: CymitQuimica. Product Data: 2-(4-Methylphenyl)pyrazine (CAS 108030-80-4).[1][9][10]
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Suzuki Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [1]
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- 4. Pyrazine, 2,3-diethyl-5-methyl- (CAS 18138-04-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. s3.eu-west-2.amazonaws.com [s3.eu-west-2.amazonaws.com]
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- 7. Pyrazine-d4 | C4H4N2 | CID 16212201 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. 2-(4-Methylphenyl)pyrazine (1 x 5 g) | Alchimica [shop.alchimica.cz]
